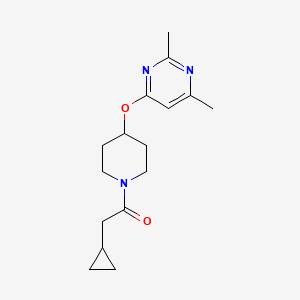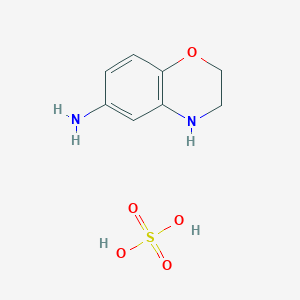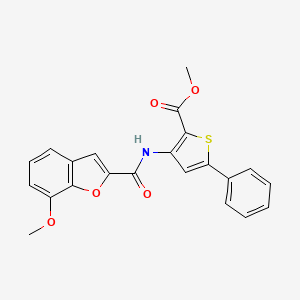![molecular formula C14H12ClN5S2 B2865306 [(E)-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amino]thiourea CAS No. 866131-50-2](/img/structure/B2865306.png)
[(E)-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(E)-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amino]thiourea is a useful research compound. Its molecular formula is C14H12ClN5S2 and its molecular weight is 349.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiourea derivatives, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets . For instance, they have been reported to exhibit antibacterial activity, suggesting potential interaction with bacterial enzymes or proteins .
Mode of Action
For instance, some thiourea derivatives have been proposed to operate via a double H-bonding mechanism or Brønsted acid/base catalysis . They can also activate molecules in different ways, potentially affecting biochemical pathways and enzymes .
Biochemical Pathways
Compounds containing a thiazole ring, a structural feature of this molecule, can activate or inhibit biochemical pathways and enzymes when they enter physiological systems .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Thiourea derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
Biochemical Analysis
Biochemical Properties
It is known that thiourea derivatives can successfully catalyze a diverse variety of highly enantioselective transformations providing a wide range of versatile organic compounds . The catalytic activity and selectivity of new chiral catalysts were improved by adjusting the aperture of the MOF cavities .
Cellular Effects
It is known that thiourea derivatives have shown potential in attenuating the effects of salinity on growth, yield, and some biochemical compositions of plants .
Molecular Mechanism
It is known that thiourea derivatives can successfully catalyze a diverse variety of highly enantioselective transformations . The catalytic activity and selectivity of new chiral catalysts were improved by adjusting the aperture of the MOF cavities .
Temporal Effects in Laboratory Settings
It is known that thiourea derivatives have shown potential in attenuating the effects of salinity on growth, yield, and some biochemical compositions of plants .
Dosage Effects in Animal Models
It is known that thiourea derivatives have shown potential in attenuating the effects of salinity on growth, yield, and some biochemical compositions of plants .
Metabolic Pathways
It is known that thiourea derivatives have shown potential in attenuating the effects of salinity on growth, yield, and some biochemical compositions of plants .
Transport and Distribution
It is known that synthetic crown ether-thiourea conjugates can transport both Na+ and Cl− across lipid bilayers with relatively high transport activity .
Subcellular Localization
It is known that accurate prediction of subcellular locations of viral proteins plays a critical role in comprehending their functions .
Properties
IUPAC Name |
[(E)-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5S2/c15-13-17-6-10(22-13)8-20-7-9(5-18-19-14(16)21)11-3-1-2-4-12(11)20/h1-7H,8H2,(H3,16,19,21)/b18-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHGUJMNRAGOTE-BLLMUTORSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CN=C(S3)Cl)C=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CN=C(S3)Cl)/C=N/NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Allyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2865224.png)
![3-[(2-methoxyphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2865225.png)
![2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2865227.png)

![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-4-one](/img/structure/B2865233.png)
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2865235.png)
![dimethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2865237.png)
![7-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2865239.png)
![1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine](/img/structure/B2865240.png)


![2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2865244.png)

